2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both an oxadiazole ring and a nitroaniline group in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline can undergo several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide, methanol as a solvent.
Cyclization: Various organic solvents and catalysts depending on the desired product.
Major Products Formed
Reduction: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-aminoaniline.
Substitution: Various substituted aniline derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 5-Methyl-2-furyl)(pyridin-3-yl)methanol
Uniqueness
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is unique due to the presence of both an oxadiazole ring and a nitroaniline group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
37536-74-6 |
---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3 |
InChI Key |
CUOFNKHPHGEIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.